molecular formula C11H8F2O2 B11894437 2-(Difluoromethoxy)-7-naphthol

2-(Difluoromethoxy)-7-naphthol

Cat. No.: B11894437
M. Wt: 210.18 g/mol
InChI Key: BDNZFRKLRBKKSM-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-7-naphthol is a chemical compound that belongs to the class of difluoromethoxylated naphthols. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to the naphthol structure. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-7-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method is the reaction of naphthol with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluoromethyl ethers or difluorocarbene precursors in the presence of catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-7-naphthol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthol structure can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

2-(Difluoromethoxy)-7-naphthol has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-7-naphthol is primarily related to its ability to interact with biological targets through the difluoromethoxy group. This group can form strong hydrogen bonds and participate in various molecular interactions, enhancing the compound’s binding affinity and specificity. The molecular targets and pathways involved may include enzymes, receptors, and other proteins that are crucial for biological processes .

Comparison with Similar Compounds

  • 2-(Trifluoromethoxy)-7-naphthol
  • 2-(Methoxy)-7-naphthol
  • 2-(Difluoromethoxy)benzylamine

Comparison: 2-(Difluoromethoxy)-7-naphthol is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties compared to its analogs. For instance, the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

7-(difluoromethoxy)naphthalen-2-ol

InChI

InChI=1S/C11H8F2O2/c12-11(13)15-10-4-2-7-1-3-9(14)5-8(7)6-10/h1-6,11,14H

InChI Key

BDNZFRKLRBKKSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OC(F)F)O

Origin of Product

United States

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